Estradiol 17-Valerate-d12 Estradiol 17-Valerate-d12
Brand Name: Vulcanchem
CAS No.:
VCID: VC0203907
InChI:
SMILES:
Molecular Formula: C₂₃H₂₀D₁₂O₃
Molecular Weight: 368.57

Estradiol 17-Valerate-d12

CAS No.:

Cat. No.: VC0203907

Molecular Formula: C₂₃H₂₀D₁₂O₃

Molecular Weight: 368.57

* For research use only. Not for human or veterinary use.

Estradiol 17-Valerate-d12 -

Specification

Molecular Formula C₂₃H₂₀D₁₂O₃
Molecular Weight 368.57

Introduction

Chemical Structure and Properties

Molecular Composition and Structure

Estradiol 17-Valerate-d12 (E2V-d12) is characterized by the molecular formula C23H20D12O3, representing a deuterated analog of conventional estradiol valerate . The compound maintains the fundamental steroidal backbone of estradiol with a valerate ester group at the 17-position, but has 12 hydrogen atoms replaced with deuterium atoms. This substitution creates minimal changes in chemical properties while providing a distinct mass spectral signature.

Comparative Properties with Non-Deuterated Estradiol Valerate

The non-deuterated counterpart, estradiol valerate, has a molecular formula of C23H32O3 and a molecular weight of 356.506 g/mol . The deuterated version differs by having 12 deuterium atoms instead of hydrogen, increasing its molecular weight by approximately 12 atomic mass units. The following table outlines key comparative properties:

PropertyEstradiol ValerateEstradiol 17-Valerate-d12
Molecular FormulaC23H32O3C23H20D12O3
Molar Mass356.506 g/mol~368.5 g/mol
Melting Point144-145°CSimilar to non-deuterated (expected)
AppearanceWhite crystalline powderWhite crystalline powder (expected)
SolubilityLipophilic, poor water solubilitySimilar lipophilic properties (expected)

Synthesis and Preparation

General Approaches to Deuterated Estradiol Derivatives

The synthesis of deuterated estradiol derivatives typically involves specialized techniques for incorporating deuterium atoms into specific positions of the molecule. For estradiol valerate derivatives, this often involves either deuteration of the valeric acid component before esterification or direct exchange reactions on the completed estradiol valerate molecule.

Quality Control Considerations

Quality control for deuterated compounds typically includes verification of the deuterium incorporation rate and positions using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The stability of the deuterium labels under various storage and handling conditions is also a critical quality parameter.

Applications in Analytical Chemistry

Use as Internal Standards

Estradiol 17-Valerate-d12 serves predominantly as an internal standard in quantitative analysis of estradiol and its esters. The deuterium labeling creates a compound with nearly identical chemical behavior to the non-deuterated analyte but with a distinct mass that can be differentiated by mass spectrometry. This property makes it invaluable for accurate quantification in complex biological matrices.

Chromatographic and Mass Spectrometric Applications

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses, deuterated standards like Estradiol 17-Valerate-d12 compensate for matrix effects, extraction variability, and instrumental fluctuations. The 12 deuterium atoms provide sufficient mass shift to avoid isotopic overlap with the non-deuterated compound.

Biological Properties and Pharmacology

Mechanism of Action

The pharmacological activity of estradiol derivatives primarily involves binding to estrogen receptors. Estradiol interacts with estrogen receptor alpha (ERα), estrogen receptor beta (ERβ), and the G protein-coupled estrogen receptor (GPER) . These interactions trigger genomic and non-genomic cellular responses characteristic of estrogenic action.

The table below summarizes key pharmacokinetic properties of estradiol valerate that would be expected to be similar for its deuterated analog:

ParameterValue (Estradiol Valerate)Expected for Deuterated Analog
Oral Bioavailability3-5%Similar (slight isotope effect possible)
Protein Binding~98% (to albumin and SHBG)Similar
MetabolismCleavage via esterasesSimilar pathway, potentially slower rate
Elimination Half-life (Oral)12-20 hours (as E2)Potentially slightly longer
Duration of Action (IM, 10 mg)10-14 daysSimilar

Comparisons with Other Deuterated Estradiol Derivatives

Available Deuterated Analogs

Several deuterated estradiol derivatives exist for various analytical applications. The following table compares Estradiol 17-Valerate-d12 with other deuterated estradiol compounds:

CompoundMolecular FormulaPrimary Application
Estradiol 17-Valerate-d12C23H20D12O3Internal standard for estradiol valerate quantification
Estradiol 17-Valerate-d9C23H23D9O3Alternative internal standard with fewer deuterium atoms
17β-Estradiol-d3C18H21D3O2General estradiol quantification
17β-Estradiol-13C2C16¹³C2H24O2Alternative labeled standard using carbon-13 instead of deuterium

Selection Criteria for Analytical Applications

The choice between different deuterated analogs depends on several factors:

  • The specific analytical method being used

  • The required degree of mass separation from the analyte

  • The stability of the isotope label under the analytical conditions

  • The commercial availability and cost of the deuterated standard

Future Research Directions

Analytical Method Development

Ongoing research in analytical chemistry continues to refine methods for estrogen quantification, with deuterated standards playing a crucial role. Future developments may include more sensitive and specific methods for detecting estradiol valerate and its metabolites in complex biological matrices using Estradiol 17-Valerate-d12 as a reference standard.

Integration with New Analytical Technologies

Emerging analytical techniques such as ion mobility spectrometry coupled with mass spectrometry might benefit from well-characterized deuterated standards like Estradiol 17-Valerate-d12, enabling more detailed structural analysis and quantification in complex samples.

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